molecular formula C20H28O5 B1633219 Deoxyphorbol CAS No. 37415-57-9

Deoxyphorbol

Cat. No. B1633219
CAS RN: 37415-57-9
M. Wt: 348.4 g/mol
InChI Key: RTJAYUGZUOLFMY-YLKPGCRESA-N
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Description

Deoxyphorbol is a type of phorbol ester . Phorbol esters are naturally occurring diterpenoids isolated from plant species . They are known for their ability to regulate the protein kinase C (PKC) family .


Synthesis Analysis

The synthesis of Deoxyphorbol derivatives has been reported in the literature . For instance, a prostratin analogue, GRC-2, was isolated from Euphorbia grandicornis . A molecularly imprinted polymer-coated probe electrospray ionization mass spectrometry (MIPCPESI-MS) method was developed for detection of phorbol esters (PEs) and deoxyphorbol metabolites in Jatropha curcas leaves .


Molecular Structure Analysis

The molecular structure of Deoxyphorbol has been analyzed using techniques such as electrospray ionization mass spectrometry . The structure of Deoxyphorbol includes several substitution patterns and attached acyl moieties .


Chemical Reactions Analysis

The chemical reactions involving Deoxyphorbol have been studied. For example, the fragmentation patterns in the collision-induced dissociation of multiple ions of 12-deoxyphorbol derivatives were studied .

Scientific Research Applications

Anti-Angiogenic Effects in Cancer Treatment

12-Deoxyphorbol 13-palmitate, a derivative of deoxyphorbol, has been found to inhibit vascular endothelial growth factor (VEGF)-induced angiogenic processes, such as the proliferation and migration of human umbilical vein endothelial cells. This compound significantly inhibited neovessel formation in various assays and showed potential in inhibiting microvessel density in vivo, which is crucial for cancer treatment (Xu et al., 2013).

Cell Growth Inhibition and Apoptosis in Cancer Cells

Studies have demonstrated that 12-deoxyphorbol 13-palmitate can inhibit the growth of BGC823 cells, a type of gastric cancer cell. It induced cell cycle arrest and apoptosis, showing its potential as an antitumor agent. The compound also influenced the expression of various proteins involved in cell cycle regulation and apoptosis, highlighting its potential in cancer therapy (Xu et al., 2013).

HIV-1 Latency Interruption

Compounds derived from deoxyphorbol, such as 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate, have shown effectiveness in reactivating latent HIV-1 in infected T-cell lymphoblasts. These findings suggest the potential of deoxyphorbol derivatives in developing anti-HIV drugs based on latency reactivation therapy, which is significant in the context of HIV/AIDS treatment (Tostes et al., 2021).

Synthesis and Development of New Drug Leads

Advancements in the synthesis of deoxyphorbol and its derivatives, such as prostratin and DPP, have been crucial in developing new drug leads. These compounds have shown potential as adjuvants for antiretroviral therapy in AIDS patients by activating latent HIV-1, making them promising candidates for future therapeutic applications (Wender et al., 2008).

Safety And Hazards

While specific safety data for Deoxyphorbol is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, a safety data sheet for a related compound, Hydrochloric acid, recommends using personal protective equipment and following safe handling procedures .

Future Directions

Deoxyphorbol and its analogues have shown potential in medical research. For example, a prostratin analogue, GRC-2, has shown potential for inhibiting the growth of human non-small cell lung cancer (NSCLC) A549 cells . This suggests the potential of Deoxyphorbol and its analogues as anticancer agents .

properties

IUPAC Name

(1R,2R,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJAYUGZUOLFMY-YLKPGCRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyphorbol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
Z Szallasi, L Krsmanovic, PM Blumberg - Cancer Research, 1993 - AACR
… PMA application was preceded by 12-deoxyphorbol 13-monoester pretreatment. The … deoxyphorbol 13-monoesters were initially de scribed by Hecker (10). Whereas 12-deoxyphorbol …
Number of citations: 110 aacrjournals.org
Y Yang, H Cong, C Han, L Yue… - Oncology …, 2015 - spandidos-publications.com
Vascular endothelial growth factor (VEGF) is an essential component for angiogenesis, and hypoxia-inducible factor-1α (HIF-1α), which controls the switch of glycolytic and oxidative …
Number of citations: 36 www.spandidos-publications.com
HY Xu, YM Pan, ZW Chen, Y Lin, LH Wang… - Journal of …, 2013 - Elsevier
… , whether 12-deoxyphorbol 13-palmitate affects angiogenesis remains unclear. AIM OF THE STUDY: To explore the in vitro and in vivo antiangiogenic effects of 12-deoxyphorbol 13-…
Number of citations: 28 www.sciencedirect.com
IB Baloch, MK Baloch, QN us Saqib - European journal of medicinal …, 2008 - Elsevier
Nine (1–8 and 10) new and two (9 and 11) known compounds have been isolated from roots of Euphorbia cornigera Boiss. Their structure and relative stereochemistry were acquired …
Number of citations: 29 www.sciencedirect.com
MC Edwards, SE Taylor… - Acta pharmacologica …, 1983 - Wiley Online Library
Diester diterpenes based upon phorbol, 4‐deoxyphorbol, 4α‐deoxyphorbol, 4‐deoxy‐5‐hydroxy‐phorbol and 4,20‐dideoxy‐5‐hydroxyphorbol were isolated from the fruit oil of Sapium …
Number of citations: 32 onlinelibrary.wiley.com
JY Tsai, D Rédei, J Hohmann, CC Wu - International Journal of Molecular …, 2020 - mdpi.com
Prostratin, a non-tumor promoting 12-deoxyphorbol ester, has been reported as a protein kinase C (PKC) activator and is shown to have anti-proliferative activity in certain cancer cell …
Number of citations: 11 www.mdpi.com
HY Xu, ZW Chen, H Li, L Zhou, F Liu, YY Lv… - European journal of …, 2013 - Elsevier
The highly toxic monomer 12-deoxyphorbol 13-palmitate (G) was extracted from the roots of Euphorbia fischeriana. Our experimental data confirmed studies showing that 12-…
Number of citations: 21 www.sciencedirect.com
J Westwick, EM Williamson, FJ Evans - Thrombosis Research, 1980 - Elsevier
… Ten closely related analogues of 12-deoxyphorbol were isolated from … -deoxyphorbol were found to be potent aggregating agents. The most potent of the deoxy-esters, 12-deoxyphorbol-…
Number of citations: 25 www.sciencedirect.com
Z Szallasi, KW Krausz, PM Blumberg - Carcinogenesis, 1992 - academic.oup.com
… 12-Deoxyphorbol 13-phenylacetate (dPP), a non-promoting 12-deoxyphorbol derivative that … We conclude that 12-deoxyphorbol 13-monoesters are functional antagonists for a class of …
Number of citations: 39 academic.oup.com
S Bocklandt, PM Blumberg, DH Hamer - Antiviral research, 2003 - Elsevier
Agents that induce HIV-1 out of latency would be useful adjuvants for currently available anti-retroviral therapy. We report that nanomolar concentrations of 12-deoxyphorbol 13-…
Number of citations: 115 www.sciencedirect.com

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